(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate
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Overview
Description
(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate is a complex organic compound featuring a pyrrolidine ring, a nitro group, and a chlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring is synthesized through cyclization reactions involving appropriate precursors. This step often requires specific catalysts and controlled reaction conditions to ensure the correct stereochemistry.
Formation of the Benzylidene Group: The benzylidene group is introduced through condensation reactions involving aldehydes or ketones.
Esterification: The final step involves esterification to form the chlorobenzoate moiety, using appropriate chlorobenzoic acid derivatives and catalysts.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions using reducing agents like hydrogen gas and palladium catalysts.
Substitution: The chlorobenzoate moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Condensation: The benzylidene group can participate in condensation reactions with various nucleophiles, forming new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalysts, and controlled temperature and pressure conditions.
Substitution: Nucleophiles such as amines or thiols, often in the presence of base catalysts.
Condensation: Aldehydes or ketones, with acid or base catalysts.
Major Products
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzoate derivatives.
Condensation: Formation of various benzylidene derivatives.
Scientific Research Applications
(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: Its derivatives are studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Biology: Used as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of advanced materials and as intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of (E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group and pyrrolidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds with similar pyrrolidine rings, such as pyrrolidinone and pyrrolizine derivatives.
Nitrobenzene Derivatives: Compounds with nitro groups attached to benzene rings, such as nitroaniline and nitrobenzaldehyde derivatives.
Chlorobenzoate Derivatives: Compounds with chlorobenzoate moieties, such as chlorobenzoic acid and its esters.
Uniqueness
(E)-{[3-nitro-4-(pyrrolidin-1-yl)phenyl]methylidene}amino 4-chlorobenzoate is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyrrolidine ring enhances its three-dimensional structure, while the nitro and chlorobenzoate groups contribute to its reactivity and potential biological activity.
Properties
IUPAC Name |
[(E)-(3-nitro-4-pyrrolidin-1-ylphenyl)methylideneamino] 4-chlorobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4/c19-15-6-4-14(5-7-15)18(23)26-20-12-13-3-8-16(17(11-13)22(24)25)21-9-1-2-10-21/h3-8,11-12H,1-2,9-10H2/b20-12+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLBYCNSVHWRVMY-UDWIEESQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=C(C=C2)C=NOC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=C(C=C(C=C2)/C=N/OC(=O)C3=CC=C(C=C3)Cl)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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